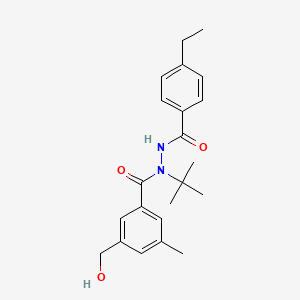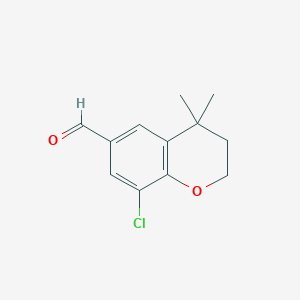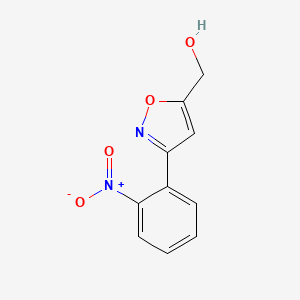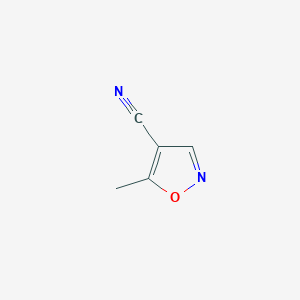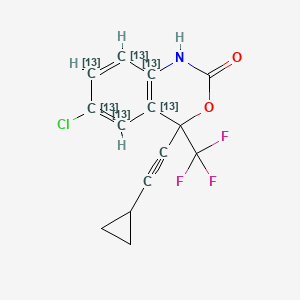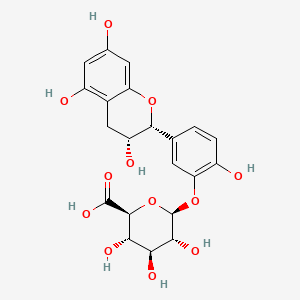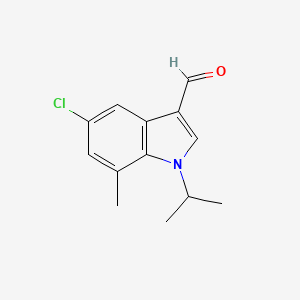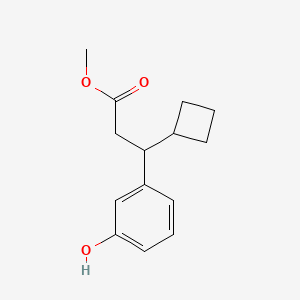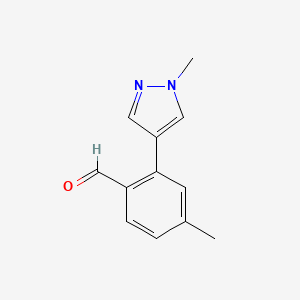
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Overview
Description
“4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C12H12N2O . It is a solid substance and is used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring attached to a benzaldehyde group . The InChI code for this compound is 1S/C12H12N2O/c1-9-3-4-10 (8-15)11 (7-9)12-5-6-13-14 (12)2/h3-8H,1-2H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 200.24 .
Scientific Research Applications
Antioxidant Additives for Lubricating Oils
4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde and its derivatives have been studied for their potential as antioxidant additives in lubricating oils. For example, the synthesis of compounds incorporating aminothiazole and their evaluation as antioxidants in lube oil have been investigated, highlighting the chemical's potential in enhancing the performance and longevity of lubricating oils (Amer, Hassan, Moawad, & Shaker, 2011).
Synthesis of Novel Thiazoles and Triazoles
Research has been conducted on the synthesis of novel compounds like thiazoles and triazoles using this compound. These compounds have diverse applications, including potential medicinal use, as they form the backbone of many pharmacologically active molecules. Such studies contribute to the development of new therapeutic agents (Kariuki et al., 2022).
UV Stabilizers for Polymers
Derivatives of this compound have been synthesized for use as UV stabilizers in polymers. These stabilizers can be chemically bound to polymers, providing protection against UV radiation and enhancing the durability of the material. This application is particularly valuable in industries where long-term stability against UV degradation is essential (Han et al., 2010).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been studied for their potential biological activities. For instance, research into benzimidazole-pyrazoline hybrid molecules demonstrates their potential as anti-diabetic agents. Such studies are crucial for the development of new drugs and therapeutic strategies (Ibraheem et al., 2020).
Corrosion Inhibition
Compounds derived from this compound have been investigated for their effectiveness as corrosion inhibitors. These studies are significant in the field of materials science and engineering, where preventing corrosion is crucial for maintaining the integrity and longevity of metal structures and components (Wang et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)12(5-9)11-6-13-14(2)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWTOKVCKVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



